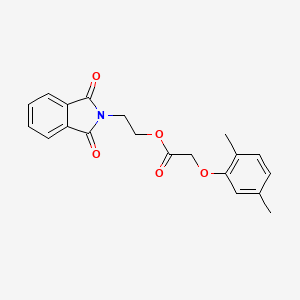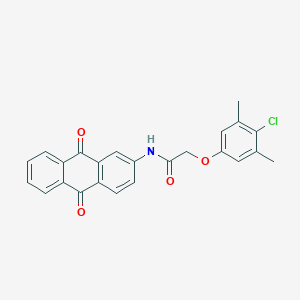![molecular formula C21H19BrClNO4S B11639503 (5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11639503.png)
(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(3-溴-4,5-二乙氧基苯基)亚甲基]-3-[(4-氯苯基)甲基]-1,3-噻唑烷-2,4-二酮是一种合成有机化合物,属于噻唑烷二酮类。该化合物以其独特的结构为特征,包括噻唑烷环、溴化二乙氧基苯基和氯苯基。
准备方法
合成路线和反应条件
(5Z)-5-[(3-溴-4,5-二乙氧基苯基)亚甲基]-3-[(4-氯苯基)甲基]-1,3-噻唑烷-2,4-二酮的合成通常涉及多个步骤。一种常见的合成路线包括以下步骤:
噻唑烷环的形成: 噻唑烷环是通过在碱性条件下使合适的硫代酰胺与 α-卤代酸反应形成的。
溴化二乙氧基苯基的引入: 溴化二乙氧基苯基是通过使用溴化二乙氧基苯衍生物进行亲核取代反应引入的。
氯苯基的连接: 氯苯基是通过使用氯苯衍生物和合适的路易斯酸催化剂进行傅-克烷基化反应连接的。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高收率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和工艺自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型
(5Z)-5-[(3-溴-4,5-二乙氧基苯基)亚甲基]-3-[(4-氯苯基)甲基]-1,3-噻唑烷-2,4-二酮会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化,生成相应的亚砜或砜。
还原: 还原反应可以用还原剂(如氢化铝锂或硼氢化钠)进行,生成还原的噻唑烷衍生物。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠用于亲核取代。
形成的主要产物
氧化: 亚砜和砜。
还原: 还原的噻唑烷衍生物。
取代: 具有各种取代基的官能化噻唑烷衍生物。
科学研究应用
化学: 用作合成更复杂分子的结构单元,以及有机合成中的试剂。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性化合物的潜力。
医学: 研究其潜在的治疗作用,特别是在治疗代谢紊乱和炎症性疾病方面。
工业: 用于开发先进材料,并作为合成特种化学品的先驱。
作用机制
(5Z)-5-[(3-溴-4,5-二乙氧基苯基)亚甲基]-3-[(4-氯苯基)甲基]-1,3-噻唑烷-2,4-二酮的作用机制涉及其与特定分子靶标和途径的相互作用。据信,该化合物通过以下机制发挥作用:
分子靶标: 它可能与参与代谢和炎症途径的酶和受体相互作用。
参与的途径: 该化合物可以调节与氧化应激、炎症和细胞增殖相关的信号通路。
属性
分子式 |
C21H19BrClNO4S |
|---|---|
分子量 |
496.8 g/mol |
IUPAC 名称 |
(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H19BrClNO4S/c1-3-27-17-10-14(9-16(22)19(17)28-4-2)11-18-20(25)24(21(26)29-18)12-13-5-7-15(23)8-6-13/h5-11H,3-4,12H2,1-2H3/b18-11- |
InChI 键 |
PUSWNRDGPZTPAS-WQRHYEAKSA-N |
手性 SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)


![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)

![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![3-(5-bromo-2-thienyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639477.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11639486.png)
![4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11639490.png)
![2-Methoxy-5-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11639497.png)
